2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate is an organic compound characterized by the presence of fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate typically involves the reaction of 4-fluorobenzoyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired ester product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at 0-25°C.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid derivatives.
Reduction: Formation of 4-fluorophenyl alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Another fluorine-substituted phenyl compound used in organic synthesis.
Methyl 2-{4-[5-(4-fluorophenyl)isoxazol-3-yl]phenyl}propanoate: A compound with a similar fluorophenyl structure but different functional groups.
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate is unique due to its combination of fluorine-substituted phenyl rings and carbamoyl propanoate moiety. This structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H15F2NO4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(4-fluoroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H15F2NO4/c19-13-3-1-12(2-4-13)16(22)11-25-18(24)10-9-17(23)21-15-7-5-14(20)6-8-15/h1-8H,9-11H2,(H,21,23) |
InChI Key |
FCUBIJSOHHFVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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